Ethyl 2-(1-methylguanidino)acetate hydrochloride
Overview
Description
Ethyl 2-(1-methylguanidino)acetate hydrochloride is a chemical compound with the molecular formula C6H14ClN3O2 and a molecular weight of 195.65 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-(1-methylguanidino)acetate hydrochloride typically involves the esterification of creatine monohydrate. One common method includes the use of acetyl chloride in anhydrous ethanol, where creatine monohydrate is added to the acidified ethanol and heated to 37°C for 20 hours . The reaction mixture is then cooled, filtered, and washed with chilled ethanol to yield the hydrochloride salt of the compound .
Chemical Reactions Analysis
Ethyl 2-(1-methylguanidino)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Scientific Research Applications
Ethyl 2-(1-methylguanidino)acetate hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to cellular metabolism and energy production.
Medicine: Research on its potential therapeutic applications, particularly in muscle-related diseases, is ongoing.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-methylguanidino)acetate hydrochloride involves its interaction with cellular pathways related to energy metabolism. It is believed to enhance the production of adenosine triphosphate (ATP), which is crucial for cellular energy . The compound targets specific enzymes and pathways involved in the synthesis and utilization of ATP.
Comparison with Similar Compounds
Ethyl 2-(1-methylguanidino)acetate hydrochloride can be compared with similar compounds such as:
Creatine Ethyl Ester Hydrochloride: Similar in structure but differs in the ester group.
Guanidinoacetic Acid: Shares the guanidino group but lacks the ethyl ester component.
Creatine Monohydrate: A precursor in the synthesis of this compound.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effects.
Properties
IUPAC Name |
ethyl 2-[carbamimidoyl(methyl)amino]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2.ClH/c1-3-11-5(10)4-9(2)6(7)8;/h3-4H2,1-2H3,(H3,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVKHCNEZPXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648756 | |
Record name | Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15366-32-2 | |
Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15366-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Creatine Ethyl Ester Hydrochloride compare to Creatine in terms of stability and permeability?
A: Creatine Ethyl Ester Hydrochloride (CEE) demonstrates superior stability in acidic environments compared to Creatine. [] This improved stability is crucial for oral absorption as CEE degrades rapidly at higher pH levels, such as those found in the intestines. [] Additionally, research indicates that CEE exhibits significantly enhanced permeability across Caco-2 cell monolayers (a model for intestinal absorption) and porcine skin compared to both Creatine and Creatinine. [] This suggests CEE holds promise for improved oral bioavailability compared to Creatine.
Q2: What analytical techniques have been employed to study Creatine Ethyl Ester Hydrochloride?
A: Researchers utilized a combination of High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (NMR) to investigate the pH-dependent stability of CEE in aqueous solutions. [] HPLC facilitated the separation and quantification of CEE, Creatine, and Creatinine in various conditions. [] Meanwhile, NMR provided structural information, confirming the chemical changes occurring during CEE degradation under different pH conditions. []
Q3: What is the optimal synthetic route for Creatine Ethyl Ester Hydrochloride production, and what factors impact its yield?
A: A recent study [] investigated the synthesis of CEE using hydrochloric acid (HCl) as a catalyst. This research identified several key factors influencing the yield: the molar ratio of Creatine to HCl, reaction temperature, reaction time, and the ratio of Creatine to ethanol. [] Through systematic optimization, the study identified the optimal conditions for maximizing CEE yield (85.6%): a Creatine to HCl molar ratio of 1:0.7, a reaction temperature of 35°C, a reaction duration of 6 hours, and a Creatine to ethanol ratio of 6:50 (g/mL). []
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